Welcome to the BenchChem Online Store!
molecular formula C6H7IN2OS B7946620 N-(5-Iodo-4-methylthiazol-2-yl)acetamide CAS No. 2033-46-7

N-(5-Iodo-4-methylthiazol-2-yl)acetamide

Cat. No. B7946620
M. Wt: 282.10 g/mol
InChI Key: BFARCRHWIUKSFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08940771B2

Procedure details

N-Iodosuccinimide (4.75 g) is added portion wise to a solution of N-(4-methyl-thiazol-2-yl)-acetamide (3 g) in acetonitrile (60 ml) at room temperature. After 5 minutes a precipitate forms which is collected by filtration and washed with cold acetonitrile to give the title compound as a white solid.
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1]N1C(=O)CCC1=O.[CH3:9][C:10]1[N:11]=[C:12]([NH:15][C:16](=[O:18])[CH3:17])[S:13][CH:14]=1>C(#N)C>[I:1][C:14]1[S:13][C:12]([NH:15][C:16](=[O:18])[CH3:17])=[N:11][C:10]=1[CH3:9]

Inputs

Step One
Name
Quantity
4.75 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
3 g
Type
reactant
Smiles
CC=1N=C(SC1)NC(C)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 5 minutes a precipitate forms which is collected by filtration
Duration
5 min
WASH
Type
WASH
Details
washed with cold acetonitrile

Outcomes

Product
Name
Type
product
Smiles
IC1=C(N=C(S1)NC(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.